Physicochemical Profiling and Bioisosteric Utility of 3-Isopropyl-2-azaspiro[3.5]nonane HCl in Modern Drug Discovery
Physicochemical Profiling and Bioisosteric Utility of 3-Isopropyl-2-azaspiro[3.5]nonane HCl in Modern Drug Discovery
Executive Summary
The transition from planar, two-dimensional chemical spaces to complex, three-dimensional architectures is a defining hallmark of modern medicinal chemistry. At the forefront of this paradigm shift are spirocyclic amines, which offer profound advantages in modulating physicochemical properties, reducing off-target liabilities, and enhancing metabolic stability[1]. This technical whitepaper provides an in-depth analysis of 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride (CAS: 2940955-16-6), a highly saturated, sterically shielded spirocyclic building block[2][3]. By examining its structural rationale, physicochemical profile, and the self-validating experimental protocols used to characterize it, this guide serves as an authoritative resource for drug development professionals integrating spirocycles into lead optimization pipelines.
Structural Paradigm & The Fsp3 Advantage
Escaping "Flatland"
The high attrition rate of drug candidates in clinical trials has been historically correlated with suboptimal physicochemical properties driven by over-reliance on flat, heteroaromatic rings. The introduction of the Fsp3 metric (the fraction of sp3 hybridized carbons) by Lovering et al. established that higher saturation correlates with improved clinical success, primarily due to enhanced aqueous solubility and reduced promiscuity[4][5].
3-Isopropyl-2-azaspiro[3.5]nonane perfectly embodies this principle. The spiro[3.5]nonane core—comprising an azetidine ring fused at a single quaternary carbon to a cyclohexane ring—forces the molecule into a rigid, three-dimensional conformation[6]. This geometry prevents the π−π stacking interactions that typically drive poor solubility and hERG channel blockade in flat aromatic amines.
The Role of the 3-Isopropyl Substitution
While the spirocyclic core provides the 3D scaffold, the isopropyl group at the 3-position (adjacent to the azetidine nitrogen) serves a critical mechanistic function:
-
Steric Shielding: The bulky isopropyl group creates significant steric hindrance around the α -carbon and the basic amine. This restricts access by Cytochrome P450 (CYP) enzymes, dramatically reducing the rate of oxidative N-dealkylation and α -oxidation[7].
-
Basicity Modulation: The inductive electron-donating effect of the isopropyl group, counterbalanced by its steric bulk, fine-tunes the pKa of the azetidine nitrogen, optimizing the balance between aqueous solubility (ionized state) and membrane permeability (neutral state).
Physicochemical Profiling
To contextualize the utility of 3-Isopropyl-2-azaspiro[3.5]nonane HCl[8], we must evaluate its quantitative physicochemical parameters. The table below summarizes the core properties of this building block, illustrating its ideal profile for incorporation into central nervous system (CNS) or orally bioavailable drug candidates.
| Parameter | Value / Description | Mechanistic Implication |
| Chemical Formula | C11H21N⋅HCl | Highly saturated aliphatic amine salt[3]. |
| Molecular Weight | 203.75 g/mol (Salt) / 167.30 g/mol (Base) | Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5. |
| CAS Registry Number | 2940955-16-6 | Unique identifier for the specific regioisomer[2]. |
| Fsp3 (Fraction sp3 ) | 1.00 | Maximum possible 3D character; zero aromatic rings[9]. |
| Topological Polar Surface Area | 12.03 Ų | Excellent predictor for high blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 1 | High rigidity minimizes entropic penalty upon target binding. |
Spirocyclic Optimization Workflow
The decision to incorporate a spirocyclic bioisostere is driven by a logical progression of identifying liabilities in a flat lead compound and systematically resolving them through 3D structural modifications[10]. The workflow below illustrates this causality.
Workflow demonstrating the physicochemical optimization using a spirocyclic bioisostere.
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the physicochemical advantages of 3-Isopropyl-2-azaspiro[3.5]nonane derivatives, the following self-validating experimental protocols must be employed. These methods are designed to ensure internal consistency and account for the specific chemical behavior of basic spirocyclic amines.
Protocol A: Shake-Flask LogD7.4 Determination
Causality: Because the azetidine nitrogen is highly basic (predicted pKa ~9.5), measuring the partition coefficient ( LogP ) of the unionized species is biologically irrelevant. The distribution coefficient at physiological pH ( LogD7.4 ) must be measured to accurately predict in vivo membrane partitioning. Self-Validation Mechanism: The protocol mandates the pre-equilibration of phases to prevent volume shifts and utilizes a known reference standard to continuously validate the LC-MS/MS dynamic range.
-
Phase Equilibration: Stir 1-octanol and 100 mM potassium phosphate buffer (pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.
-
Sample Preparation: Prepare a 10 mM stock of the test compound in anhydrous DMSO.
-
Partitioning: Spike 10 µL of the stock into a glass vial containing 1 mL of the pre-equilibrated octanol and 1 mL of the pre-equilibrated buffer.
-
Control Implementation: In a parallel vial, perform the same spike using Propranolol (a reference standard with a known LogD7.4 of ~1.2).
-
Agitation & Separation: Vortex the vials vigorously for 3 minutes. Centrifuge at 3,000 × g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
-
Quantification: Carefully sample 50 µL from each phase, dilute 1:100 in mobile phase (Water/Acetonitrile with 0.1% Formic Acid), and quantify the analyte using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Calculation: LogD7.4=log10(Peak AreabufferPeak Areaoctanol) .
Protocol B: In Vitro Microsomal Clearance ( Clint )
Causality: To prove that the 3-isopropyl group successfully shields the amine from metabolism, the intrinsic clearance must be measured in human liver microsomes (HLM). Self-Validation Mechanism: The assay incorporates high-clearance and low-clearance control compounds to verify the enzymatic viability of the microsomes, ensuring that a low clearance result for the test compound is due to structural stability, not degraded enzymes.
-
Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL final protein concentration). Pre-warm to 37°C for 5 minutes.
-
System Controls: Set up parallel incubations using Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).
-
Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate CYP450-mediated metabolism.
-
Time-Course Quenching: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots from the incubation mixture into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide). Note: The organic solvent instantly denatures the enzymes, halting the reaction.
-
Protein Precipitation: Centrifuge the quenched samples at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the compound/internal standard peak area ratio versus time.
-
Data Derivation: Calculate the half-life ( t1/2 ) from the slope of the linear regression ( −k ). Calculate intrinsic clearance: Clint=(t1/20.693)×(Mass of ProteinVolume of Incubation) .
Conclusion
3-Isopropyl-2-azaspiro[3.5]nonane HCl represents a highly optimized, sp3 -rich building block that directly addresses the limitations of planar chemical space. By leveraging the rigid three-dimensionality of the spiro[3.5]nonane core and the targeted steric shielding of the isopropyl group, medicinal chemists can significantly improve the solubility, permeability, and metabolic stability of their drug candidates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. AB613506 | CAS 2940955-16-6 – abcr Gute Chemie [abcr.com]
- 3. PharmaBlock Sciences (Nanjing),Inc. Product Catalog_Page33_ChemicalBook [chemicalbook.com]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-isopropyl-2-azaspiro[3.5]nonane;hydrochloride - CAS:2940955-16-6 - 奔旗商城-科研物资一站式采购平台 [benqii.com]
- 9. Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
